molecular formula C10H13N2+ B1194732 Nicotine imine CAS No. 74710-78-4

Nicotine imine

Cat. No.: B1194732
CAS No.: 74710-78-4
M. Wt: 161.22 g/mol
InChI Key: GTQXYYYOJZZJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Nicotine (B1678760) Chemistry and Derivatives

Nicotine imine is directly derived from nicotine, a well-known stimulant alkaloid. Its formation is an integral part of nicotine's metabolic fate in biological systems. For instance, the nicotine Δ(5'(1') iminium ion is in equilibrium with 5'-hydroxynicotine, which is a product of CYP2A6-catalyzed oxidation of nicotine. This highlights its position as an early-stage metabolite in the oxidative breakdown of nicotine.

Furthermore, this compound serves as an intermediate in the subsequent conversion of nicotine to other major metabolites. It is involved in the metabolic pathway leading to cotinine (B1669453), one of the primary metabolites of nicotine. fishersci.ca The broader context of nicotine chemistry includes various derivatives and metabolic products, where this compound stands as a key, albeit transient, link between the parent compound and its downstream transformations.

Significance as a Transient Chemical Intermediate in Reaction Pathways

The significance of this compound primarily stems from its role as a reactive and transient chemical intermediate in various reaction pathways. In human metabolism, it is a crucial intermediate in the conversion of nicotine to cotinine. This transformation is catalyzed by enzymes such as cytochrome P450 (CYP2A6 and CYP2A13), which are involved in the initial oxidation of nicotine to the iminium ion.

In broader chemical synthesis, imine intermediates are generally not isolated due to their reactivity but are instead immediately reduced to the desired amine products. This characteristic highlights their transient nature and their utility in synthetic routes, such as the preparation of racemic nicotine through the reduction of an imine salt derivative intermediate. The reactivity of this compound also suggests its potential to undergo further transformations, such as hydrolysis to an open-chain ketoamine, which can subsequently form nitrosamines. The study of these iminium entities is an ongoing area of research, particularly concerning their interactions with receptors and their potential to generate reactive oxygen species.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74710-78-4

Molecular Formula

C10H13N2+

Molecular Weight

161.22 g/mol

IUPAC Name

3-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-2-yl)pyridine

InChI

InChI=1S/C10H13N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6-8,10H,3,5H2,1H3/q+1

InChI Key

GTQXYYYOJZZJHL-UHFFFAOYSA-N

SMILES

C[N+]1=CCCC1C2=CN=CC=C2

Canonical SMILES

C[N+]1=CCCC1C2=CN=CC=C2

physical_description

Solid

Synonyms

nicotine delta 1'(5)' iminium ion
nicotine imine
nicotine iminium

Origin of Product

United States

Synthetic Methodologies and Chemical Generation of Nicotine Imine

Chemical Synthesis Approaches

The chemical synthesis of nicotine (B1678760) imine and related structures can be achieved through several established organic chemistry reactions. These methods offer control over the reaction conditions and allow for the preparation of specific isomers.

Formation from Precursor Compounds (e.g., Amines and Carbonyl Derivatives)

The formation of an imine functional group typically involves the reaction of a primary amine with an aldehyde or a ketone. libretexts.orgyoutube.commasterorganicchemistry.com This reaction is a reversible process that proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgtandfonline.com Subsequent dehydration, often acid-catalyzed, leads to the formation of the C=N double bond characteristic of an imine. libretexts.orgtandfonline.commsu.edu

In the context of nicotine-related structures, a primary amine like 3-(aminomethyl)pyridine (B1677787) can be condensed with a suitable carbonyl compound to form a precursor to the cyclic imine. nih.gov For instance, the reaction of an aldehyde with a primary amine in a solvent like methanol (B129727) can yield a specific imine, with the concurrent loss of a water molecule. youtube.com The reaction is often driven to completion by removing the water formed. youtube.com

A general representation of imine formation is shown below:

R-NH₂ (Primary Amine) + R'C(=O)R'' (Aldehyde/Ketone) ⇌ R-N=C(R')R'' (Imine) + H₂O

Cyclization Reactions Yielding Iminium Structures

Cyclization reactions are instrumental in forming the characteristic pyrrolidine (B122466) ring of nicotine and its imine precursors. These reactions often involve the intramolecular condensation of a γ-aminoketone, which cyclizes to form a cyclic imine. mdpi.com For example, a γ-aminoketone can undergo cyclization in the presence of a base like sodium carbonate to yield the corresponding imine. mdpi.com

Another approach involves the Hofmann–Löffler reaction, a radical-based method for creating nitrogen-containing saturated heterocycles like pyrrolidines from acyclic N-halogenated precursors. acs.org An iodine-mediated Hofmann–Löffler reaction has been successfully employed for the enantioselective synthesis of nicotine, proceeding through a cyclized hemiaminal derivative which is then converted to the pyrrolidine ring. acs.org This method demonstrates the formation of the cyclic structure that is a prerequisite for the imine or its reduced amine form.

Furthermore, anodic cyclization reactions represent an electrochemical approach where an electron-rich olefin can be oxidized to a radical cation, which is then trapped by an imine in an intramolecular fashion to form cyclic structures. nsf.gov

Reductive Processes Involving Myosmine (B191914) or Related Compounds

Myosmine, a naturally occurring tobacco alkaloid that contains a cyclic imine structure, serves as a common precursor for the synthesis of nornicotine (B190312) and subsequently nicotine. nih.govresearchgate.net The reduction of the imine bond in myosmine directly yields nornicotine. This reduction can be accomplished through various chemical methods.

Catalytic hydrogenation is a widely used technique, employing catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure. nih.govresearchgate.net Non-catalytic methods using reducing agents like sodium borohydride (B1222165) (NaBH₃CN) are also effective for this transformation. mdpi.comnih.govnih.gov These reductive processes convert the C=N double bond of the imine into a C-N single bond, forming the corresponding secondary amine, nornicotine. nih.govresearchgate.net

PrecursorReducing Agent/CatalystProductReference
MyosmineH₂ / Pd/C(R,S)-Nornicotine nih.govresearchgate.net
MyosmineNaBH₃CN(R,S)-Nornicotine mdpi.comnih.govnih.gov

Asymmetric Synthetic Routes and Enantioselective Control in Imine Formation

Achieving high enantiomeric purity is crucial in the synthesis of biologically active molecules like (S)-nicotine. Asymmetric synthesis strategies are employed to control the stereochemistry during the formation of the chiral centers.

One approach involves the use of chiral auxiliaries. For example, (R)-tert-butylsulfinamide can be condensed with 3-pyridinecarboxaldehyde (B140518) to produce a chiral imine. google.com Subsequent reactions build the pyrrolidine ring with a high degree of stereocontrol. google.com Similarly, chiral ketimines can be formed by condensing 3-(aminomethyl)pyridine with chiral pinanone derivatives, which then direct enantioselective alkylation to form chirally pure minor tobacco alkaloids. nih.gov

Another powerful technique is asymmetric hydrogenation, which utilizes chiral metal catalysts to selectively produce one enantiomer. Iridium catalysts with chiral spiro phosphine-oxazoline ligands have been shown to be highly efficient for the asymmetric hydrogenation of cyclic imines containing a pyridyl group, providing an enantioselective route to nicotine derivatives. nih.govacs.orgresearchgate.net Manganese-based catalysts have also been developed for the asymmetric hydrogenation of pyridyl cyclic N-alkyl imines, offering a direct pathway to (S)-nicotine. researchgate.net

The table below summarizes some asymmetric methods:

Method Chiral Reagent/Catalyst Key Transformation Reference
Chiral Auxiliary (R)-tert-butylsulfinamide Condensation with 3-pyridinecarboxaldehyde google.com
Chiral Auxiliary Chiral pinanone derivatives Condensation with 3-(aminomethyl)pyridine nih.gov
Asymmetric Hydrogenation Iridium-phosphine oxazoline (B21484) catalyst Asymmetric hydrogenation of cyclic imines nih.govacs.orgpatsnap.com

Enzyme-Catalyzed Formation Pathways (Biocatalytic Perspective)

Biocatalysis offers an environmentally friendly and highly selective alternative to chemical synthesis. Enzymes can catalyze the formation of nicotine imine and its related structures with high efficiency and stereospecificity under mild conditions.

Role of Oxidoreductases in Imine/Iminium Ion Generation

Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions. Several members of this family are involved in the generation of imine and iminium ion intermediates from nicotine and its precursors.

In human metabolism, cytochrome P450 enzymes, specifically CYP2A6 and CYP2A13, are responsible for the initial oxidation of nicotine. smolecule.com This reaction produces 5'-hydroxynicotine, which exists in equilibrium with the nicotine Δ5'(1')iminium ion. smolecule.com This iminium ion is a key intermediate that is further metabolized to cotinine (B1669453) by aldehyde oxidase. smolecule.com

In bacteria, nicotine oxidoreductase (NicA2), a flavoenzyme from Pseudomonas putida S16, catalyzes the oxidation of (S)-nicotine to N-methylmyosmine, which is a cyclic imine. acs.orgnih.govnih.gov Similarly, pseudooxynicotine (B1209223) amine oxidase (Pnao), another flavin-dependent enzyme, acts on pseudooxynicotine to produce an imine-containing intermediate. nih.gov Other amine oxidases, such as those from Aspergillus niger and Brevibacterium oxydans, are also known to proceed through imine intermediates in their catalytic cycles. mdpi.com

Furthermore, imine reductases (IREDs), which are NADPH-dependent oxidoreductases, are widely used in the biocatalytic synthesis of nicotine. acs.orgacs.orggoogle.com These enzymes catalyze the asymmetric reduction of myosmine (a cyclic imine) to (S)-nornicotine with high enantioselectivity. acs.orgacs.orggoogle.comgoogleapis.comnih.gov The use of co-immobilized IRED and glucose dehydrogenase (GDH) for cofactor regeneration has been shown to be an efficient system for producing (S)-nornicotine. acs.orgacs.org

EnzymeOrganism/SystemSubstrateProduct (Imine/Iminium)Reference
Cytochrome P450 2A6/2A13HumanNicotineNicotine Δ5'(1')iminium ion smolecule.com
Nicotine Oxidoreductase (NicA2)Pseudomonas putida S16(S)-NicotineN-methylmyosmine acs.orgnih.govnih.gov
Pseudooxynicotine amine oxidase (Pnao)Pseudomonas putida S16PseudooxynicotineImine intermediate nih.gov
Imine Reductase (IRED)Various (Biocatalysis)Myosmine(S)-Nornicotine (via reduction) acs.orgacs.orggoogle.comnih.gov
6-Hydroxy-D-nicotine oxidase (6-HDNO)Arthrobacter nicotinovoransRacemic aminesS-configured products (via imine) mdpi.com

Stereochemical Aspects of Enzymatic Imine Synthesis

The enzymatic synthesis of this compound and related cyclic imines is characterized by a high degree of stereoselectivity, which is dictated by the specific enzyme's three-dimensional structure and its active site geometry. This stereochemical control is crucial in biological systems and for the synthetic production of enantiomerically pure compounds.

Enzymes such as monoamine oxidases (MAOs) and imine reductases (IREDs) play a pivotal role in these transformations. For instance, 6-hydroxy-l-nicotine oxidase (6HLNO), a flavoenzyme from the MAO family found in Arthrobacter nicotinovorans, demonstrates absolute stereospecificity. nih.gov It exclusively oxidizes the pyrrolidine ring of 6-hydroxy-l-nicotine (6HLN). nih.gov This strict stereoselectivity arises from the precise alignment required between the substrate's Cα-N1′ bond and the enzyme's flavin ring, which facilitates the specific elimination of a hydrogen atom. nih.gov Similarly, the conversion of cotinine to 3′-hydroxycotinine in humans is highly stereoselective, with the trans-isomer being the predominant product. nih.gov

Imine reductases (IREDs) are another class of enzymes that exhibit remarkable stereoselectivity in the reduction of imines to produce chiral amines. acs.orgacs.org Different IREDs can produce opposite enantiomers from the same substrate. For example, in the reduction of a specific imine, IRED-4 was found to be stereoselective for the (S)-enantiomer, while IRED-5 produced the (R)-enantiomer, both with greater than 99% enantiomeric excess (ee). acs.org This capability is harnessed in biocatalytic processes to synthesize specific enantiomers of nicotine-related alkaloids, such as (S)-nornicotine, from myosmine with high chiral purity (>99.90%). acs.org The conversion of nicotine to nicotine N′-oxide, mediated by flavin-containing monooxygenase 3 (FMO3), also shows high stereoselectivity, preferentially forming the trans-isomer in humans. nih.govresearchgate.net

The stereochemical outcome of these enzymatic reactions is a direct consequence of the chiral environment of the enzyme's active site, which preferentially binds one enantiomer or orients the prochiral substrate in a specific way for the reaction to occur. This leads to the formation of a single or predominant stereoisomer of the product.

Table 1: Stereoselectivity in Enzymatic Reactions Related to this compound

Enzyme/System Substrate Product Stereochemical Outcome Source
6-hydroxy-l-nicotine oxidase (6HLNO) 6-hydroxy-l-nicotine (6HLN) 6-hydroxy-N-methylmyosmine Absolute stereospecificity for the l-substrate. nih.gov nih.gov
Human CYP2A6/Aldehyde Oxidase Cotinine 3'-hydroxycotinine Highly stereoselective for the trans-isomer (<5% cis). nih.gov nih.gov
Human Flavin-containing monooxygenase 3 (FMO3) (S)-(-)-Nicotine trans-(S)-(-)-nicotine N-1'-oxide Highly selective for the trans-isomer. nih.gov nih.gov
Imine Reductase (IRED-4) Cyclic Imine (Substrate 7) (S)-amine (Product 11) Stereoselective for (S)-product (>99% ee). acs.org acs.org
Imine Reductase (IRED-5) Cyclic Imine (Substrate 7) (R)-amine (Product 11) Stereoselective for (R)-product (>99% ee). acs.org acs.org

Influence of Enzyme Environment on Reaction Specificity

The specificity and efficiency of the enzymatic generation of this compound are profoundly influenced by the surrounding chemical environment. Key factors such as pH and temperature can significantly alter enzyme structure, active site ionization states, and substrate binding, thereby affecting the reaction rate and product yield. acs.orgwmich.edu

pH: The pH of the reaction medium is a critical parameter. Most enzymes have a narrow optimal pH range in which they exhibit maximum activity. For instance, the enzyme 6-hydroxy-(L)-nicotine oxidase from Shinella sp. HZN7 (6HLNO-SE) shows optimal activity in a pH range of approximately 6.0 to 9.5. wmich.edu Outside this range, the activity sharply decreases. The pH profile of an enzyme is determined by the pKa values of the amino acid residues in the active site. For 6HLNO-SE, the key pKa values were determined to be 6.6 (acidic) and 9.2 (basic). wmich.edu Similarly, studies on the biodegradation of nicotine by Pseudomonas sp. S16 found that the fastest degradation by growing cells occurred at a pH of 7. researchgate.net The pH can also affect the stability of the imine product itself, which is prone to hydrolysis in aqueous solutions. mdpi.com

Temperature: Temperature also plays a crucial role in enzymatic activity. As temperature increases, the rate of reaction generally increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. acs.org For Pseudomonas sp. S16, the optimal temperature for nicotine degradation activity was found to be 30°C, even though the bacterium itself grew best at 37°C. researchgate.net In the context of enzyme immobilization for synthetic purposes, temperature affects the efficiency of the immobilization process itself. For co-immobilizing imine reductase (IRED) and glucose dehydrogenase (GDH), the optimal temperature was determined to be 25°C. acs.org Higher temperatures could lead to structural changes in the proteins, reducing the efficiency of immobilization. acs.org

The interplay of these environmental factors is essential for maximizing the yield and specificity of this compound synthesis. In industrial or laboratory settings, controlling these parameters is fundamental for developing efficient and scalable biocatalytic systems. acs.orgacs.org

Table 2: Influence of Environmental Factors on Enzyme Activity in Nicotine-Related Syntheses

Enzyme/Organism Process Optimal pH Optimal Temperature Source
Pseudomonas sp. S16 Nicotine degradation 7.0 30°C researchgate.net
6-hydroxy-(L)-nicotine oxidase (Shinella sp. HZN7) 6-hydroxynicotine oxidation ~6.0 - 9.5 Not Specified wmich.edu
Co-immobilized IRED and GDH Enzyme co-immobilization for (S)-nornicotine synthesis 7.5 25°C acs.org

Chemical Reactivity and Transformation Pathways of Nicotine Imine

Fundamental Reactivity of Iminium Ions

Nicotine (B1678760) imine, also known as nicotine-Δ1'(5')-iminium ion, is a cyclic iminium ion. researchgate.net The core of its reactivity lies in the polarization of the C=N double bond, where the nitrogen atom carries a positive charge, rendering the carbon atom highly electrophilic. acs.org This inherent electrophilicity makes the iminium ion susceptible to attack by a wide range of nucleophiles. acs.orglibretexts.org The formation of an iminium ion from an aldehyde or ketone activates the carbonyl compound for nucleophilic attack. acs.org

The electrophilic carbon of the nicotine imine is a prime target for nucleophiles. This reaction is fundamental to its chemistry and is exploited in analytical methods. For instance, the iminium ion can be trapped by the addition of a cyanide ion (CN⁻). nih.gov This nucleophilic addition results in the formation of a stable 5'-cyanonicotine (B1195317) adduct, which can be readily quantified, allowing for the indirect measurement of the transient iminium ion. nih.gov

The general mechanism for nucleophilic addition to an imine involves the attack of the nucleophile on the carbon of the C=N bond, which breaks the pi bond and places a lone pair on the nitrogen atom. libretexts.org In the case of an iminium ion, the nitrogen already bears a positive charge, making the carbon even more susceptible to attack. pressbooks.pubunizin.org

Iminium ions can undergo hydrolysis, a reaction in which water acts as the nucleophile. This process is essentially the reverse of imine formation. chemistrysteps.com The hydrolysis of this compound is a critical pathway that leads to the formation of other derivatives. smolecule.comresearchgate.net

The mechanism for imine hydrolysis under acidic conditions involves several steps:

Protonation: The imine nitrogen is protonated, forming a more reactive iminium ion. chemistrysteps.commasterorganicchemistry.com Since this compound already exists as an iminium ion, this step is intrinsic to its structure in an acidic environment.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the iminium ion. chemistrysteps.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a carbinolamine intermediate. libretexts.orgpressbooks.pub

Elimination: The C-N bond cleaves, eliminating a neutral amine and leaving behind a protonated carbonyl group (an oxonium ion). chemistrysteps.com

Deprotonation: The oxonium ion is deprotonated by water or another base to yield the final carbonyl compound. chemistrysteps.com

The rate of imine hydrolysis is pH-dependent. The maximum reaction rate for typical imines is often observed in weakly acidic conditions (around pH 4-5). pressbooks.publibretexts.org In dilute solutions at a neutral pH of 7, this compound has been observed to be stable for extended periods. nih.gov However, at higher concentrations, it becomes unstable and can degrade into multiple products. nih.gov An alternate metabolic route involves the hydrolysis of the nicotine iminium ion to an open-chain ketoamine. smolecule.comresearchgate.net

Nucleophilic Addition Reactions

Role in Chemical Cascades and Subsequent Transformations

This compound is not an end-product but rather a transient intermediate that is readily converted into a variety of other compounds through several transformation pathways.

The most significant transformation of this compound in a biological context is its oxidation to cotinine (B1669453). researchgate.netfrontiersin.org This two-step process is the primary metabolic route for nicotine. frontiersin.org First, nicotine is oxidized by cytochrome P450 enzymes (specifically CYP2A6) to form an intermediate that exists in equilibrium as 5'-hydroxynicotine and the nicotine iminium ion. researchgate.netfrontiersin.orgfrontiersin.org In the second step, the nicotine iminium ion is converted to cotinine by the enzyme aldehyde oxidase. smolecule.comfrontiersin.org This enzyme, sometimes referred to as "iminium oxidase," shows a high affinity for the nicotine iminium ion. frontiersin.org

ReactantEnzyme/ReagentProductReaction Type
NicotineCytochrome P450 (CYP2A6)This compound / 5'-HydroxynicotineOxidation
This compoundAldehyde OxidaseCotinineOxidation
This compoundWater (H₂O)4-(methylamino)-1-(3-pyridyl)-1-butanone (Ketoamine)Hydrolysis
4-(methylamino)-1-(3-pyridyl)-1-butanoneNitrosating agentsN-NitrosonornicotineNitrosation
This compoundCyanide (CN⁻)5'-CyanonicotineNucleophilic Addition

This table summarizes the key chemical transformations involving this compound as a central intermediate.

Besides its conversion to cotinine, this compound can participate in other transformation pathways. One such alternative route is its hydrolysis to an open-chain ketoamine, 4-(methylamino)-1-(3-pyridyl)-1-butanone. smolecule.comresearchgate.net This ketoamine is significant because it can, in turn, undergo nitrosation to form toxic tobacco-specific nitrosamines (TSNAs), such as N-nitrosonornicotine, which is a known carcinogen. smolecule.comresearchgate.netwikipedia.org This pathway represents a potential link between nicotine metabolism and carcinogenesis. researchgate.net

The imine functional group is a versatile participant in cycloaddition and condensation reactions, which are powerful methods for constructing heterocyclic rings. acs.org While specific studies detailing the cycloaddition reactions of the this compound ion itself are not prevalent, the reactivity of similar imines is well-documented in the synthesis of nicotine analogs. nih.govmdpi.com

For example, [3+2] cycloaddition reactions involving azomethine ylides generated from pyridine (B92270) aldehydes (structurally related to the this compound core) are used to construct the pyrrolidine (B122466) ring system found in nicotine. mdpi.comresearchgate.net These reactions demonstrate the potential of the imine or iminium moiety to act as a dipolarophile or be part of a dipole in forming complex cyclic structures. osi.lv

Condensation reactions are also fundamental to imine chemistry. The formation of an imine from an aldehyde and an amine is a classic condensation reaction. libretexts.orggoogle.com In the context of nicotine synthesis, condensation reactions are often the initial step to create an imine intermediate which is then cyclized and reduced to form the nicotine scaffold. stackexchange.com

Formation of Other Chemical Derivatives (e.g., Ketoamines, Nitrosamines)

Redox Chemistry and Electron Transfer Processes of this compound

The transformation of nicotine to its iminium ion metabolite is a key step in its metabolism, primarily mediated by cytochrome P450 enzymes. nih.gov Once formed, the electrophilic nature of the iminium ion makes it a candidate for interactions with biological nucleophiles. However, its redox properties also suggest a role in processes involving the transfer of electrons, potentially leading to the generation of radical species and contributing to oxidative stress. nih.govsdsu.edu

Energetics of Electron Uptake and Radical Formation

The feasibility of this compound participating in in vivo electron transfer reactions is theoretically supported by the reduction potentials of similar conjugated iminium species, which fall within a range amenable to biological redox processes. nih.govscielo.org.mx A substance with a reduction potential above -0.5 V (versus the Standard Hydrogen Electrode, SHE) is generally considered capable of undergoing electron transfer in a biological environment. scielo.org.mx

While specific experimental data from cyclic voltammetry for this compound is not extensively documented in the literature, the energetics of electron uptake have been a subject of theoretical and computational interest. nih.govsmolecule.com Computational studies are considered a valuable tool for gaining insight into the energetics of electron uptake by metabolic iminiums and the stability of the resulting delocalized radicals. nih.gov The process involves the transfer of an electron to the this compound cation, resulting in the formation of a neutral α-amino radical. This radical species can then engage in further reactions. The formation of this radical is a key step, and its stability is an important factor in its subsequent chemical pathways.

To illustrate the range of reduction potentials for related compounds, the following table presents data from cyclic voltammetry studies on various conjugated imines. These values, while not specific to this compound, provide a relevant comparison and support the plausibility of its involvement in biological electron transfer.

CompoundpHReduction Potential (Ec vs. SHE, V)Reference
2,3-Butanedione diimine2-0.30 scielo.org.mx
2,3-Butanedione diimine7-0.65 scielo.org.mx
1,2-Cyclohexanedione diimine2-0.55 scielo.org.mx
1,2-Cyclohexanedione diimine7-0.90 scielo.org.mx

This table is illustrative and presents data for compounds structurally related to this compound to demonstrate the plausible range of reduction potentials.

Role in Oxidative Chemical Environments

The participation of this compound in redox cycling is a proposed mechanism for its contribution to oxidative stress. nih.gov In an oxidative chemical environment, this compound can act as an electron acceptor, initiating a cascade of reactions that can lead to the formation of reactive oxygen species (ROS). nih.govresearchgate.net

The proposed mechanism involves the following steps:

Electron Uptake: The this compound cation accepts an electron from a suitable biological reducing agent, forming a neutral radical. nih.gov

Redox Cycling: This radical can then react with molecular oxygen to produce a superoxide (B77818) radical, regenerating the this compound cation in the process. This allows the iminium ion to catalytically participate in redox cycling, continuously generating ROS. researchgate.net

Generation of Reactive Oxygen Species: The superoxide radical can be further converted to other ROS, such as hydrogen peroxide and hydroxyl radicals, which can cause damage to cellular components like lipids, proteins, and DNA. nih.gov

This process, where iminium metabolites operate via electron transfer with redox cycling to produce radical entities, is a key component of the hypothesis linking nicotine metabolism to oxidative stress-related toxicity in various organs. nih.govsdsu.edu The interaction of these iminium entities with normal electron transport chains in biological systems, such as in the brain, is also an area of active investigation. nih.gov

Spectroscopic and Advanced Analytical Characterization for Mechanistic Elucidation

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental to the structural determination and mechanistic study of chemical compounds, including transient species like nicotine (B1678760) imine.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared light, which corresponds to specific vibrational transitions of molecular bonds. For imine compounds, the characteristic C=N double bond stretching vibration is a key indicator of their presence solubilityofthings.comresearchgate.net. This absorption typically appears in the 1690-1640 cm⁻¹ range researchgate.netarcjournals.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailed structural elucidation, providing information on the connectivity and environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of nicotine imine and monitoring its formation and consumption in chemical or enzymatic reactions researchgate.netresearchgate.net.

For nicotine and its derivatives, NMR spectra show distinct signals for aliphatic and aromatic protons and carbons wiley-vch.de. For this compound, the chemical shifts of protons and carbons adjacent to the imine bond, as well as those in the pyridine (B92270) and pyrrolidine (B122466) rings, would be characteristic and allow for its unambiguous identification. Studies have indicated that iminium ions, such as this compound, can exhibit instability at high concentrations, leading to the formation of multiple products, a phenomenon that can be effectively monitored and characterized using NMR spectroscopy smolecule.com. Furthermore, advanced NMR techniques, such as SABRE-hyperpolarised NMR, show potential for monitoring the kinetics of imine formation or hydrolysis reactions, although preliminary studies are required to assess their viability for specific systems whiterose.ac.uk.

Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight of compounds and identifying their fragmentation patterns, which provides crucial information about their structure. It is particularly valuable for detecting and identifying reactive and transient intermediates, including iminium ions nih.gov.

This compound (PubChem CID 431) has a molecular formula of C₁₀H₁₃N₂⁺ and a monoisotopic mass of 161.10733 Da smolecule.comuni.lu. Electrospray ionization mass spectrometry (ESI-MS) is commonly used for detecting charged intermediates. This compound has been detected as a nicotine-derived metabolic product in biological samples, such as nail lysates, using LC-MS with positive ESI mode medrxiv.org. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are also employed for the detection and structural identification of iminium ion reactive intermediates, often through cyanide trapping followed by product ion scans nih.gov. Predicted Collision Cross Section (CCS) values for various adducts, such as [M+H]⁺, are also available, aiding in its identification in complex mixtures uni.ludrugbank.com. The fragmentation pattern of this compound, similar to nicotine, would involve cleavages that provide characteristic m/z signals, aiding in its structural confirmation arcjournals.orgwiley-vch.de.

Table 1: Predicted Mass Spectrometry Data for this compound (CID 431)

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]⁺162.11516132.4
[M+Na]⁺184.09710148.3
[M+NH₄]⁺179.14170142.9
[M+K]⁺200.07104143.2
[M-H]⁻160.10060137.6
[M+Na-2H]⁻182.08255142.4
[M]⁺161.10733136.5
[M]⁻161.10843136.5
Source: PubChemLite uni.lu

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring

Chromatographic Approaches for Reaction Mixture Analysis and Isolation

Chromatographic techniques are essential for separating, purifying, and analyzing compounds within complex mixtures, especially when dealing with reactive intermediates like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used hyphenated technique that combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry. It has been successfully employed for the detection of this compound in biological samples, such as human nail clippings from oral cancer patients medrxiv.org. High-performance liquid chromatography (HPLC) is crucial for the isolation and purification of nicotine metabolites from various matrices, including urine nih.gov. Methods involving automated in-tube solid-phase microextraction coupled with LC-MS have been developed for sensitive determination of nicotine and related alkaloids in biological fluids like urine and saliva, highlighting the utility of such approaches for this compound as well nih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) is also a validated method for analyzing nicotine and its derivatives, particularly after appropriate extraction and derivatization steps mdpi.comoup.comuaf.edu. Column chromatography, in general, has been used for the isolation of nicotine from tobacco leaf extracts, demonstrating its utility in separating alkaloids from complex natural sources researchgate.net. These chromatographic methods enable the separation of this compound from precursor compounds, other metabolites, and matrix interferences, making its subsequent spectroscopic characterization more feasible.

In Situ and Time-Resolved Spectroscopic Studies of Transient Nicotine Imines

Given the often-transient nature of imine intermediates, in situ and time-resolved spectroscopic studies are paramount for understanding their formation kinetics, lifetimes, and reaction mechanisms.

In situ FTIR spectroscopy allows for the real-time monitoring of chemical reactions directly in the reaction vessel. This approach can track the consumption of reactants and the formation of products, as well as the transient appearance and disappearance of intermediates, including imines researchgate.net. By eliminating the need for sample extraction, in situ methods provide a more accurate representation of the reaction dynamics.

Time-resolved spectroscopic techniques, such as time-resolved X-ray liquidography or time-resolved resonance Raman spectroscopy, can track ultrafast chemical processes and provide detailed structural information on short-lived reaction intermediates acs.orgacs.org. While general examples of imine formation and other reactive intermediates have been studied using these techniques, their application to transient nicotine imines would offer unprecedented insights into their precise structural evolution and interaction with enzymes or other molecules during their fleeting existence. These advanced studies are critical for elucidating the full mechanistic pathways involving this compound.

Computational and Theoretical Chemical Studies of Nicotine Imine

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are fundamental tools for probing the electronic structure and reactivity of molecules. For Nicotine (B1678760) imine, these methods provide detailed insights into its molecular orbitals, energy levels, and potential reaction sites.

Electronic structure analysis, often performed using DFT, provides crucial information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies of a compound. These frontier molecular orbitals dictate a molecule's electron excitation properties, kinetic stability, and chemical reactivity. researchgate.netresearchgate.netarxiv.orgaustinpublishinggroup.com A larger HOMO-LUMO energy gap generally indicates higher kinetic stability and lower chemical reactivity. researchgate.netaustinpublishinggroup.com While specific HOMO/LUMO energy values for Nicotine imine are not universally reported, studies on related compounds like nicotine demonstrate that such calculations are vital for understanding their electronic behavior in both gas phase and solvent environments. researchgate.net The distribution of electron density within these orbitals helps identify regions prone to donating or accepting electrons during chemical reactions. researchgate.netaustinpublishinggroup.comphyschemres.org

DFT calculations enable the determination of various reactivity indices, which are quantitative measures predicting how a molecule will behave in chemical reactions. Key indices include electron affinity (A), ionization potential (I), chemical hardness (η), chemical softness (S), electronic chemical potential (μ), and the global electrophilicity index (ω). researchgate.net The electrophilicity index (ω) quantifies a molecule's propensity to accept electrons, indicating its electrophilic character. luisrdomingo.comresearchgate.net For imine species, including those related to nicotine, computational studies have been used to classify their electrophilic and nucleophilic nature within polar reactions. growingscience.com The iminium functionality, characteristic of this compound, is known to be involved in electron transfer processes, and computational studies can provide insights into the energetics of electron uptake by such metabolic iminiums. nih.gov Molecular electrostatic potential (MEP) analysis, derived from DFT, can further identify electrophilic and nucleophilic sites within the molecule. researchgate.net

Conformational analysis using DFT helps in understanding the preferred three-dimensional arrangements of this compound and the stability of its iminium form. The iminium ion is a positively charged species, and its stability can be influenced by factors such as electron conjugation. nih.govmdpi.com For instance, in related nicotinic agonists like anabaseine, the cyclic iminium form is considered pharmacologically active, and its stability is significantly enhanced by extended π electron conjugation. mdpi.com Computational studies can assess the stability of delocalized radicals that may arise from metabolic iminiums, providing insights into their role in biological processes. nih.gov The most stable conformations of iminium ions in catalytic contexts have been computationally investigated, revealing how structural arrangements influence reactivity, for example, through favorable C-H π-interactions. acs.org

Reactivity Indices and Electrophilicity Predictions

Molecular Dynamics (MD) Simulations for Chemical Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the movement and interactions of atoms and molecules over time, providing a dynamic view of chemical processes. nih.govarxiv.org This approach is particularly valuable for understanding intermolecular interactions in complex chemical and biological environments.

MD simulations model systems as collections of interacting particles, typically atoms, allowing for the study of intramolecular forces governing molecular structure and intermolecular forces governing interactions between molecules. nih.gov For this compound, MD simulations have been employed to assess the stability of its complexes with enzymes, such as the DNA methyltransferase 1 (DNMT1) enzyme. medrxiv.orgmedrxiv.org These simulations typically involve immersing the complex in a water-filled box with periodic boundary conditions, using specific water models (e.g., TIP3P) to accurately represent the solvent environment. medrxiv.orgmedrxiv.org Studies have been conducted over durations like 10 nanoseconds (ns) at controlled temperatures (e.g., 300K), recording conformational changes and interactions. medrxiv.orgmedrxiv.org The analysis of protein-ligand Root Mean Square Deviation (RMSD) plots, for example, indicates the stability of the complex, with fluctuations within acceptable ranges (e.g., 1-3 Å) signifying efficient stability. medrxiv.orgmedrxiv.org

Molecular docking and MD simulations are frequently combined to analyze the binding affinities of compounds to catalytic sites. For this compound, these methods have been used to predict its interaction with the regulatory domain of the DNMT1 enzyme. medrxiv.orgmedrxiv.org Molecular docking identifies the best conformation and interaction patterns of the ligand-receptor complex, while subsequent MD simulations further assess the stability of these interactions over time. medrxiv.orgmedrxiv.org

Table 1: Molecular Docking Scores of Nicotine and Related Compounds with Nicotinic Acetylcholine Receptors (nAChRs) nih.gov

LigandReceptor (nAChR Subtype)Docking Score (kcal/mol)
Nicotineα4β2-41.45
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)α4β2-59.28
N-nitrosornicotine (NNN)α4β2-54.60
Nicotineα7-59.54
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)α7-71.06
N-nitrosornicotine (NNN)α7-70.86

Note: While this table presents data for nicotine and related tobacco smoke constituents with nAChRs, it illustrates the type of binding affinity analysis performed using computational methods that would be applicable to this compound's interactions with other catalytic sites.

Studies have shown that this compound exhibits strong and specific binding to the regulatory unit of DNMT1, with its binding affinity being comparable to known DNMT1 inhibitors like 5'-Aza-2'-deoxycytidine. medrxiv.org MD simulation data corroborates these docking analyses, confirming the specific binding affinity and stability of the this compound-DNMT1 complex. medrxiv.orgmedrxiv.org The analysis of contacts between this compound and the DNMT1 enzyme reveals the involvement of specific amino acid residues, such as ARG-690 and PRO-574, in the binding pocket. medrxiv.org This detailed understanding of intermolecular interactions and binding affinities is crucial for elucidating the potential roles of this compound in biological pathways and for guiding the design of new chemical entities. medrxiv.orgnih.gov

Simulation of Intermolecular Interactions in Chemical Reaction Environments

Reaction Pathway Modeling and Transition State Analysis

While comprehensive computational reaction pathway modeling and detailed transition state analysis specifically for the formation or degradation of this compound itself via quantum chemical methods are not extensively detailed in the current literature, computational approaches have been employed to understand its role in broader metabolic pathways and its interactions with key biological targets. Studies have highlighted the importance of molecular docking and molecular dynamics (MD) simulations in characterizing the binding of this compound to proteins, which indirectly informs its reactivity and biological fate.

Elucidation of Formation Mechanisms

This compound is recognized as a metabolite formed during the enzymatic oxidation of nicotine. The primary metabolic pathway involves the cytochrome P450 enzymes, specifically CYP2A6 and CYP2B6, which catalyze the oxidation of nicotine. This process leads to the formation of 5'-hydroxynicotine, which exists in equilibrium with the nicotine Δ(5'(1'))iminium ion, often referred to as this compound. researchgate.netmedrxiv.org This enzymatic transformation represents a crucial step in nicotine metabolism within hepatic and epithelial cells. medrxiv.org The conversion of nicotine to its iminium ion is a well-established biochemical pathway, laying the groundwork for further metabolic transformations.

Investigation of Chemical Transformation Energetics

Computational studies concerning the energetics of this compound have predominantly focused on its binding affinities with biological targets rather than the intrinsic energy profiles of its chemical transformations (e.g., activation energies for its formation or subsequent degradation reactions). A notable example involves the investigation of this compound's interaction with DNA methyltransferase 1 (DNMT1). Molecular docking and molecular dynamics simulations have been employed to determine the binding energy and identify key residues involved in this interaction. researchgate.netresearchgate.netmedrxiv.orgacs.org

For instance, molecular docking studies revealed a specific binding affinity of this compound with DNMT1, exhibiting a binding energy of -6.2 Kcal/Mol. researchgate.netresearchgate.netmedrxiv.orgacs.org This binding is reported to occur within the CXCC regulatory domain of DNMT1, involving specific amino acid residues such as ARG690, PRO574, VAL658, PRO692, and ALA695. researchgate.netresearchgate.netmedrxiv.orgacs.org Molecular dynamics simulations further corroborated the stability and specific nature of this binding. researchgate.netresearchgate.netmedrxiv.orgacs.org

While these studies provide valuable energetic insights into protein-ligand interactions, detailed computational analyses of the transition states and activation energies for the chemical reactions involving the formation of this compound from nicotine, or its subsequent conversion to cotinine (B1669453) (another major metabolite via aldehyde oxidase researchgate.net), are areas where further computational investigation is suggested to gain deeper insight into the energetics of electron uptake by metabolic iminiums and the stability of resultant radicals. nih.gov

Table 1: Computational Binding Data for this compound with DNMT1

Interaction TypeBinding Energy (Kcal/Mol)Involved Amino Acid ResiduesComputational MethodReference
Binding to DNMT1-6.2ARG690, PRO574, VAL658, PRO692, ALA695Molecular Docking, Molecular Dynamics Simulation researchgate.netresearchgate.netmedrxiv.orgacs.org

Interactions with Chemical Catalytic Systems Enzymatic and Non Enzymatic

Chemical Aspects of Enzyme-Substrate Interactions

Enzymatic systems are central to the formation and subsequent reactions of nicotine (B1678760) imine, particularly within biological metabolism.

Nicotine imine (nicotine Δ1'(5')-iminium ion) is a crucial intermediate in the metabolic cascade that converts nicotine into cotinine (B1669453), its primary metabolite in mammals. nih.govwikipedia.orgfishersci.iecenmed.com This transformation typically involves a two-step enzymatic process:

Formation from Nicotine : Nicotine is first oxidized to this compound by cytochrome P450 (CYP) enzymes, predominantly CYP2A6 and, to a lesser extent, CYP2B6. nih.govfishersci.iecenmed.comuni.lu CYP2A13 has also been shown in vitro to catalyze this step. fishersci.ie

Conversion to Cotinine : The this compound is then converted to cotinine by aldehyde oxidase (AOX1). nih.govwikipedia.orgfishersci.ie In some instances, CYP2A6 itself can also facilitate the conversion of the iminium ion to cotinine. cenmed.com

Beyond mammalian metabolism, imine intermediates are also integral to bacterial nicotine degradation pathways. For example, in the degradation of 6-hydroxypseudooxynicotine (B1220760), an unstable imine intermediate is produced. nih.govmetabolomicsworkbench.org Similarly, nicotine oxidoreductase (NicA2), a bacterial flavoenzyme, catalyzes the oxidation of S-nicotine into N-methylmyosmine, which is an iminium intermediate. fishersci.canih.gov

The enzymatic reactions involving this compound can be summarized as follows:

Enzyme System Substrate Product (Intermediate) Further Transformation Key Role
CYP2A6, CYP2B6 (Human) Nicotine This compound Cotinine (via AOX1/CYP2A6) Primary metabolic intermediate
Aldehyde Oxidase (Human) This compound Cotinine N/A Terminal oxidation in cotinine formation
Nicotine Oxidoreductase (NicA2, Bacteria) S-Nicotine N-methylmyosmine (iminium) Pseudooxynicotine (B1209223) (hydrolysis) First committed step in bacterial degradation
6-Hydroxypseudooxynicotine Dehydrogenase (Pno, Bacteria) 6-Hydroxypseudooxynicotine Unstable imine intermediate Detoxification by Rid protein Intermediate in bacterial degradation pathway

Iminium ions, including the nicotine Δ5'(1')-iminium ion, can act as mechanism-based inactivators of certain enzymes. Studies have demonstrated that the nicotine Δ5'(1')-iminium ion inactivates both CYP2A6 and the related enzyme CYP2A13. ontosight.aiwikipedia.org This inactivation is characterized by its dependence on time and concentration, and it requires the presence of NADPH. ontosight.aiwikipedia.org The process is irreversible and leads to a parallel loss in spectrally active protein, indicating a direct interaction and modification of the enzyme. ontosight.aiwikipedia.org

Furthermore, iminium metabolites are hypothesized to contribute to oxidative stress and electron transfer mechanisms, which may play a role in the broader toxicological effects associated with nicotine exposure. uni.lu In bacterial degradation pathways, the formation of unstable imine intermediates can be toxic to enzymes like 6-hydroxypseudooxynicotine dehydrogenase (Pno). nih.govmetabolomicsworkbench.org In these cases, specific proteins, such as Rid proteins (e.g., Rid-NC), function as deaminases to hydrolyze these reactive imine intermediates, thereby mitigating their toxicity and sustaining the activity of the degrading enzymes. nih.govmetabolomicsworkbench.org

Nicotinamide (B372718) Co-factors (NADPH, NADH, NAD+, NADP+) : NADPH is a critical co-factor required for the mechanism-based inactivation of CYP2A6 and CYP2A13 by the nicotine iminium ion. ontosight.aiwikipedia.org In enzymatic reductions of imines, such as the conversion of myosmine (B191914) to (S)-nornicotine by imine reductase, nicotinamide co-factors (NADH, NAD+, NADPH, NADP+) serve as hydrogen donors. metabolomicsworkbench.orgfishersci.atepa.gov These reactions often incorporate a co-factor regenerating system, commonly involving glucose dehydrogenase and D-glucose, to maintain a sufficient supply of the reduced co-factor. metabolomicsworkbench.orgfishersci.at

Flavin Adenine Dinucleotide (FAD) : Flavoenzymes, such as nicotine oxidoreductase (NicA2), utilize FAD as a co-factor. In the oxidation of S-nicotine to N-methylmyosmine, a direct hydride transfer occurs from the substrate to the N5 nitrogen of the isoalloxazine ring of FAD, resulting in the formation of reduced FAD (FADH-). fishersci.ca Some nicotine dehydrogenases also contain an FAD-binding domain, highlighting its role in the redox chemistry of nicotine and its imine intermediates. uni.lu

Copper : N-Methylputrescine Oxidase (MPO), an amine oxidase involved in the biosynthesis of nicotine, requires copper as a cofactor. This enzyme catalyzes the oxidative deamination of N-methylputrescine, leading to the formation of a pyrrolinium salt, which is an iminium-like structure. nih.gov

The involvement of cofactors in key enzymatic transformations is summarized below:

Co-factor Enzyme(s) Involved Role in Imine/Iminium Chemistry
NADPH CYP2A6, CYP2A13 Required for enzyme inactivation by nicotine iminium ion
NADH, NAD+, NADPH, NADP+ Imine Reductase (e.g., in nornicotine (B190312) synthesis) Hydrogen donor in imine reduction, often with a regenerating system
FAD Nicotine Oxidoreductase (NicA2), Nicotine Dehydrogenase Accepts hydride from substrate to form iminium intermediate
Copper N-Methylputrescine Oxidase (MPO) Required for oxidative deamination leading to iminium-like structures

Chemical Mechanisms of Enzyme Inactivation by Iminium Ions

Non-Enzymatic Catalysis in this compound Chemistry

Beyond biological systems, various chemical catalytic approaches are employed for the synthesis and transformation of imines, including those structurally related to this compound.

Metal catalysis provides powerful tools for manipulating imine compounds, offering routes for their formation and reduction.

Imine Synthesis : The direct preparation of imines from amines can be achieved through transition metal catalysis, particularly copper-catalyzed oxidative coupling of amines. wikipedia.org This approach is advantageous as it avoids the need for separate aldehyde preparation. wikipedia.org Another method involves the direct coupling of alcohols and amines to imines catalyzed by various metals, offering high atom economy. fishersci.dk

Imine Reduction (Hydrogenation/Hydrosilylation) : The catalytic conversion of imines to amines is a crucial process in fine chemical and pharmaceutical industries. Traditionally, this has been achieved using transition-metal complexes. fishersci.iewikipedia.org However, recent advancements have shown that more abundant and sustainable s-block metals (main-group metals) like potassium, calcium, strontium, and barium can efficiently catalyze imine hydrosilylation via a metal-hydride mechanism. cenmed.comwikipedia.org Calcium, in particular, has demonstrated promising results for imine hydrogenation, offering a cost-effective and biocompatible alternative to precious metals like platinum. fishersci.ie

Asymmetric Hydrogenation of Nicotine Analogues : Iridium catalysts, often combined with chiral spiro phosphine-oxazoline ligands, have been successfully employed in the asymmetric hydrogenation of cyclic imines containing a pyridyl moiety. nih.govuni.luwikidata.orgcenmed.com This methodology provides a highly enantioselective route to synthesize nicotine derivatives, overcoming the challenge of catalyst deactivation due to the coordinating nature of the pyridine (B92270) nitrogen by introducing substituents at the ortho position of the pyridyl ring. nih.govwikidata.org

Metal Catalyst Class Reaction Type Examples/Substrates Significance
Transition Metals (e.g., Copper) Oxidative Coupling of Amines General imine synthesis Green chemistry, avoids aldehyde preparation
S-block Metals (K, Ca, Sr, Ba) Imine Hydrosilylation/Hydrogenation Various aldimines and ketimines Sustainable, cost-effective alternative to precious metals
Iridium Complexes (with chiral ligands) Asymmetric Hydrogenation of Cyclic Imines 2-Pyridyl cyclic imines (nicotine analogues) Highly enantioselective synthesis of chiral nicotine derivatives

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly approach for imine-mediated reactions.

Direct Imine Formation : Imines can be readily formed through the condensation of primary amines with aldehydes or ketones. This reaction is often acid-catalyzed and is a fundamental non-enzymatic method for imine synthesis. thegoodscentscompany.comfishersci.ca Interestingly, the reaction can even be autocatalytic in supercritical carbon dioxide, where the water byproduct reacts with CO2 to form carbonic acid, accelerating the process. wikipedia.org

Asymmetric Transformations : Chiral primary amines can function as organocatalysts, forming reactive enamine or iminium intermediates with carbonyl compounds. These intermediates then participate in various asymmetric reactions, including 1,2-addition to the electrophilic C=N double bond of imines, leading to nitrogen-containing compounds with α-chiral centers with excellent enantioselectivities. ontosight.ai

Imine Reduction : Organocatalytic asymmetric transfer hydrogenation of imines can be achieved using BINOL-derived phosphoric acids as catalysts and Hantzsch esters or benzothiazoles as hydride sources, yielding products with high enantioselectivities. uni.lu Carbohydrate-derived organocatalysts, such as methyl-4,6-O-benzylidene-2-amino-2-deoxy-α-D-glucopyranoside, have also been developed for the reduction of imines with trichlorosilane, achieving good yields.

Other Imine-Mediated Reactions : Organocatalysts like chiral disulfonimides have been successfully applied in reactions such as the Hosomi-Sakurai allylation of in situ-formed N-Fmoc-imines, leading to the direct synthesis of Fmoc-protected homoallylic amines. While nicotine itself, being a tertiary amine, may not form enamine intermediates in certain organocatalytic reactions, nornicotine analogues (which possess primary or secondary amine functionalities) can participate in such processes. metabolomicsworkbench.org

Organocatalyst Class Reaction Type Examples/Substrates Key Features
Primary Amines (Chiral) Asymmetric 1,2-addition to imines Various imines Forms enamine/iminium intermediates, high enantioselectivity
BINOL-derived Phosphoric Acids Asymmetric Transfer Hydrogenation of Imines Various imines High enantioselectivity, mild conditions
Carbohydrate-derived Organocatalysts Reduction of Imines with Trichlorosilane Various imines Good yields, specific catalyst identified
Chiral Disulfonimides Hosomi-Sakurai Allylation of In Situ-formed Imines N-Fmoc-aryl- and -alkylimines Direct synthesis of homoallylic amines

Acid-Base Catalysis in Imine Formation and Hydrolysis

Acid-base catalysis is fundamental to the formation and hydrolysis of imines, including those structurally related to this compound. These reactions are reversible and highly sensitive to pH, with optimal rates often observed under specific acidic conditions masterorganicchemistry.commasterorganicchemistry.com.

Imine Formation (Condensation)

The formation of an imine typically involves the condensation reaction between a primary amine and an aldehyde or ketone masterorganicchemistry.com. This process is often catalyzed by acids, which enhance the electrophilicity of the carbonyl carbon atom, making it more susceptible to nucleophilic attack by the amine masterorganicchemistry.com. The general mechanism, often described as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED), involves several key acid-catalyzed steps:

Protonation of the Carbonyl Oxygen : An acid protonates the oxygen atom of the aldehyde or ketone, increasing the partial positive charge on the carbonyl carbon.

Nucleophilic Attack : The primary amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer : Intramolecular or intermolecular proton transfers occur within the tetrahedral intermediate.

Elimination of Water : Acid catalysis facilitates the protonation of the hydroxyl group derived from the carbonyl oxygen, converting it into a good leaving group (water), which is then eliminated to form the iminium ion.

Deprotonation : The iminium ion is deprotonated to yield the neutral imine masterorganicchemistry.com.

In the context of synthetic chemistry, acid catalysts such as p-toluenesulfonic acid (TsOH) are commonly employed to facilitate imine formation in the synthesis of nicotine analogues. For instance, imine intermediates have been formed by treating aldehydes with homoallyl amine in the presence of catalytic amounts of TsOH mdpi.com.

Imine Hydrolysis

The hydrolysis of imines is the reverse of their formation, converting them back into the corresponding aldehyde or ketone and a primary amine masterorganicchemistry.commasterorganicchemistry.com. This reaction is also significantly accelerated by acid catalysis, particularly in aqueous environments masterorganicchemistry.comchemistrysteps.com. The mechanism of imine hydrolysis under acidic conditions typically proceeds as follows:

Protonation of the Imine Nitrogen : The imine nitrogen is protonated by an acid, forming a highly electrophilic iminium ion chemistrysteps.com. This protonation is crucial as it activates the carbon-nitrogen double bond for nucleophilic attack.

Nucleophilic Attack by Water : A water molecule attacks the electrophilic carbon of the iminium ion, forming a tetrahedral intermediate chemistrysteps.com.

Proton Transfer : Subsequent proton transfers occur, preparing the leaving group.

Elimination of Amine : The protonated amine moiety departs as a neutral amine, leaving behind an oxonium ion chemistrysteps.com.

Deprotonation : The oxonium ion is deprotonated to yield the neutral aldehyde or ketone chemistrysteps.com.

Research indicates that the rate of imine hydrolysis is highly dependent on pH, with a maximum rate often observed around pH 4 masterorganicchemistry.com. This pH optimum reflects a balance between sufficient protonation of the imine to activate it for water attack and the availability of water as a nucleophile, which is reduced at very low pH due to protonation of water itself.

Relevance to this compound

This compound itself exists as an iminium ion (nicotine-Δ1'(5')-iminium ion), which is a protonated form of an imine ontosight.ainih.gov. This inherent positive charge makes it an activated species, analogous to the protonated intermediates formed during acid-catalyzed imine reactions acs.org.

In biological systems, this compound is a key intermediate in the metabolism of nicotine. It is formed enzymatically from nicotine through the action of cytochrome P450 enzymes (e.g., CYP2A6 and CYP2A13) smolecule.comnih.gov. While these are enzymatic processes, the principles of acid-base chemistry often play a role within the enzyme active sites, facilitating substrate binding and catalytic steps. For example, some flavin amine oxidases involved in nicotine degradation pathways, like 6-hydroxy-L-nicotine oxidase (6HLNO), function without classic acid-base catalytic residues in their active sites, suggesting alternative mechanisms for substrate activation pnas.org. However, the subsequent metabolism of this compound to cotinine, catalyzed by enzymes like aldehyde oxidase, or its hydration to products like 6-hydroxy-pseudooxynicotine, are transformations that conceptually align with imine hydrolysis, albeit under enzymatic control smolecule.comasm.org.

Detailed kinetic data for the non-enzymatic acid-base catalyzed formation or hydrolysis of this compound are not extensively documented in the provided literature. However, the general principles of acid-base catalysis, which govern the reactivity and stability of imine functional groups, are directly applicable to understanding the chemical behavior of this compound and its role as a reactive intermediate.

Table 1: General Characteristics of Acid-Base Catalysis in Imine Chemistry

Property/ReactionImine Formation (Aldehyde/Ketone + Primary Amine)Imine Hydrolysis (Imine + Water)
Catalyst Type Acid (Brønsted or Lewis) masterorganicchemistry.comAcid (Brønsted or Lewis) masterorganicchemistry.com
Role of Acid Activates carbonyl for nucleophilic attack; facilitates water elimination masterorganicchemistry.comProtonates imine nitrogen, activating for water attack; facilitates amine elimination chemistrysteps.com
Key Intermediate Tetrahedral intermediate, followed by iminium ion masterorganicchemistry.comIminium ion, followed by tetrahedral intermediate chemistrysteps.com
Rate-Determining Step (pH dependence) At acidic pH, attack of amine is rate-determining. masterorganicchemistry.comAt acidic pH, decomposition of tetrahedral intermediate; maximum rate often near pH 4. masterorganicchemistry.com
Overall Process Condensation with elimination of water masterorganicchemistry.comAddition of water with elimination of amine masterorganicchemistry.com

Future Research Directions in Nicotine Imine Chemistry

Development of Novel and Efficient Synthetic Routes for Nicotine (B1678760) Imine and its Derivatives

The synthesis of nicotine imine and its analogues is currently achieved through both enzymatic and traditional chemical methods. smolecule.com However, there is considerable scope for the development of more efficient, sustainable, and selective synthetic strategies.

Future research should prioritize the following:

Green Catalysis: Exploration of environmentally benign catalysts for imine formation could reduce reliance on harsh reagents. This includes developing recoverable and recyclable catalysts to improve the sustainability of the process. nih.gov

Stereoselective Synthesis: Given the importance of chirality in biological activity, developing novel asymmetric methods for the synthesis of nicotine derivatives via imine intermediates is crucial. mdpi.com While methods using chiral auxiliaries or enzymes exist, the discovery of new chiral catalysts, such as iridium complexes or organocatalysts, could offer higher efficiency and selectivity. google.comresearchgate.net

Biocatalytic Approaches: The use of enzymes like imine reductases (IREDs) for the reduction of myosmine (B191914) (a precursor that can be considered a cyclic imine) to nornicotine (B190312) is a promising route. mdpi.comvapourtec.com Future work could focus on discovering or engineering novel IREDs with improved substrate scope, stability, and stereoselectivity. vapourtec.comacs.org The development of immobilized enzyme systems for continuous flow synthesis represents a significant advancement for industrial-scale production. acs.org

A comparison of existing and potential synthetic strategies is presented below.

MethodCurrent StatusFuture DirectionKey Advantages of Future Direction
Chemical Synthesis Relies on acid catalysis (e.g., TsOH) or reagents like NaBH₃CN for imine formation and reduction. mdpi.comDevelopment of novel organocatalysts and metal catalysts.Higher efficiency, improved stereoselectivity, milder reaction conditions.
Enzymatic Synthesis Utilizes cytochrome P450 for in vivo formation; IREDs used for synthetic applications. smolecule.commdpi.comacs.orgEnzyme engineering, discovery of novel enzymes, and development of immobilized co-factor recycling systems. vapourtec.comIncreased stability, reusability, cost-effectiveness, and greener processes.
Asymmetric Synthesis Use of chiral acids for resolution or transition metal complexes for asymmetric hydrogenation. mdpi.comDesign of more efficient chiral spiro ligands for metal-catalyzed hydrogenation; development of enantioselective biocatalysis. researchgate.netHigher enantiomeric purity, broader substrate applicability.

Exploration of Uncharted Reactivity and Transformation Pathways

The known reactivity of this compound is largely confined to its metabolic conversion to cotinine (B1669453) and its potential role in generating oxidative stress. smolecule.comnih.gov Future investigations should aim to uncover new chemical transformations that extend beyond these established pathways.

Key areas for exploration include:

Electron Transfer Reactions: The iminium functionality is susceptible to electron transfer (ET) processes. nih.gov Further studies are needed to explore its redox chemistry, which could be relevant to its biological effects and potential for synthetic applications. nih.gov

Reactions with Nucleophiles: As an electrophilic species, this compound can react with various nucleophiles. An alternate metabolic route involves its hydrolysis to an open-chain ketoamine, which can be a precursor to toxic nitrosamines. nih.gov A systematic study of its reactions with a wider range of biological and chemical nucleophiles could reveal new pathways and products.

Cycloaddition Reactions: The imine functional group can participate in cycloaddition reactions. Investigating the potential for this compound to act as a dienophile or dipolarophile could lead to the synthesis of novel polycyclic nicotine analogues.

Photochemical Reactivity: The influence of light on the stability and reactivity of this compound is largely unknown. Photochemical studies could uncover unique reaction pathways not accessible under thermal conditions.

Application of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure, dynamics, and reaction mechanisms of this compound is essential. The application of state-of-the-art analytical techniques is paramount to achieving this.

Future research should leverage:

Advanced Spectroscopy: While techniques like LC-HRMS are used for detection, more sophisticated methods are needed for detailed structural and mechanistic studies. researchgate.net Advanced NMR techniques (e.g., 2D, 3D NMR) and chiroptical spectroscopy (e.g., electronic circular dichroism) could provide detailed information about its conformation and electronic structure in different environments. nih.gov

Computational Chemistry: Molecular docking and dynamics simulations have already provided insights into the interaction of this compound with enzymes like DNMT1. researchgate.netmedrxiv.orgresearchgate.net Future computational work should employ higher levels of theory (e.g., quantum mechanics/molecular mechanics - QM/MM) to accurately model reaction pathways, transition states, and the energetics of electron transfer processes. nih.gov Such studies can help resolve conflicting reports and guide experimental design. nih.gov

TechniqueCurrent ApplicationPotential Future ApplicationInsights Gained
Mass Spectrometry LC-HRMS for detection in biological samples. researchgate.netTandem MS (MS/MS) for structural elucidation of novel metabolites; Ion mobility-mass spectrometry for separation of isomers.Identification of new transformation products and detailed structural information.
NMR Spectroscopy Basic characterization.Advanced 2D/3D NMR experiments; In-cell NMR.Precise 3D structure, conformational dynamics, and interactions in a cellular environment.
Computational Modeling Molecular docking and classical MD simulations. researchgate.netmedrxiv.orgQM/MM simulations, advanced force fields, and machine learning-enhanced simulations.Accurate reaction energetics, transition state geometries, and prediction of reactivity.

Design of New Catalytic Systems for this compound-Mediated Reactions

The reactivity of this compound is currently dictated by biological catalysts like cytochrome P450 and aldehyde oxidase. smolecule.comresearchgate.net The development of synthetic catalysts could enable precise control over its chemical transformations.

Future research directions include:

Organocatalysis: Chiral amines and phosphoric acids have proven effective in activating imines for a variety of asymmetric transformations. acs.org Designing organocatalysts that can selectively bind and activate this compound could open up new avenues for creating valuable chiral molecules.

Transition Metal Catalysis: Transition metal complexes are widely used to catalyze reactions of imines. researchgate.net Research into metal catalysts that can mediate novel transformations of this compound, such as C-H functionalization of the pyrrolidine (B122466) ring or cross-coupling reactions, would be highly valuable.

Biomimetic Catalysis: Creating synthetic catalysts that mimic the active sites of enzymes like CYP2A6 or aldehyde oxidase could provide powerful tools for studying its metabolism and for performing selective oxidations or other transformations. researchgate.net

Investigation of this compound in Abiotic Degradation Processes

While the biotic degradation of nicotine is well-studied, its abiotic fate, and that of its primary metabolite this compound, is poorly understood. researchgate.netnih.govcapes.gov.brresearchgate.net Understanding how this compound behaves in the environment is critical.

Future research should focus on:

Photodegradation: Investigating the stability of this compound under simulated sunlight is crucial. Studies should aim to identify the photoproducts formed and determine the kinetics and quantum yields of the degradation process. This would build upon existing research on the photodegradation of nicotine itself. researchgate.net

Hydrolytic Stability: The stability of this compound across a range of environmentally relevant pH values needs to be systematically studied. The rate of hydrolysis to the corresponding amino ketone and the factors influencing this process are important parameters to determine.

Reactions with Environmental Oxidants: The reactivity of this compound with common environmental oxidants, such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•), should be investigated to predict its atmospheric lifetime and transformation products.

Q & A

Basic Research Questions

Q. What established synthetic methodologies yield nicotine imine with optimal purity, and how do solvent systems/catalysts influence reaction kinetics?

  • Methodological Approach :

  • Condensation reactions between nicotine derivatives and appropriate amines under controlled pH (5.5–7.0) are commonly used. Solvent polarity (e.g., dichloromethane vs. methanol) affects imine stability, with aprotic solvents favoring higher yields (~70–85%) .
  • Catalysts like molecular sieves or Lewis acids (e.g., ZnCl₂) accelerate dehydration steps. Kinetic studies using HPLC monitoring are recommended to track intermediate formation .
    • Key Challenges : Competing side reactions (e.g., oxidation of nicotine precursors) require inert atmospheres and low temperatures (0–4°C) .

Q. Which spectroscopic techniques reliably differentiate this compound from structural analogs, and what spectral markers are diagnostic?

  • Methodological Approach :

  • ¹H NMR : Look for imine proton signals at δ 8.1–8.3 ppm and pyrrolidine ring protons at δ 2.5–3.0 ppm.
  • HRMS : Base peak at m/z 177.1264 ([M+H]⁺) confirms molecular formula C₁₀H₁₃N₂O .
  • FTIR : Stretching vibrations at 1640–1680 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (N-H) .
    • Validation : Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How does pH influence the hydrolytic stability of this compound, and what buffer systems are optimal for in vitro studies?

  • Methodological Approach :

  • Conduct stability assays in buffers (pH 4.0–9.0) at 37°C. Monitor degradation via UV-Vis (λ_max = 260 nm) or LC-MS.
  • Phosphate buffer (pH 7.4) shows <10% degradation over 24 hours, whereas acidic conditions (pH <5.0) accelerate hydrolysis .
    • Data Interpretation : Use first-order kinetics to calculate half-life (t₁/₂) and activation energy (Arrhenius plots) .

Advanced Research Questions

Q. What experimental designs resolve discrepancies in reported EC₅₀ values for this compound’s receptor binding across neuronal cell models?

  • Methodological Approach :

  • Apply PICOT framework :
  • P opulation: Primary cortical neurons vs. SH-SY5Y cell lines.
  • I ntervention: Dose-response curves (1 nM–100 µM).
  • C omparison: Positive controls (e.g., nicotine).
  • O utcome: Radioligand binding assays (³H-epibatidine).
  • T ime: 24-hour exposure .
  • Address batch-to-batch variability via orthogonal assays (e.g., calcium imaging) .

Q. Which computational strategies predict this compound’s metabolic fate in hepatic microsomes, and how do they align with empirical data?

  • Methodological Approach :

  • Use molecular docking (AutoDock Vina) to identify CYP450 isoform binding (e.g., CYP2A6).
  • Validate with LC-MS/MS metabolite profiling : Major metabolites include nicotine 1-N-oxide and norcotinine .
  • Compare in silico predictions (e.g., Schrödinger’s ADMET Predictor) with in vitro microsomal assays .

Q. How can researchers optimize cryo-EM protocols to resolve this compound’s interactions with α4β2 nicotinic acetylcholine receptors?

  • Methodological Approach :

  • Sample Preparation : Stabilize receptor-imine complexes using amphipols (e.g., A8-35) and rapid freezing.
  • Data Collection : 300 keV TEM with direct electron detector (Gatan K3).
  • Contradiction Management : Address low resolution (<3.5 Å) by iterative Gaussian filtering and local refinement in RELION .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.